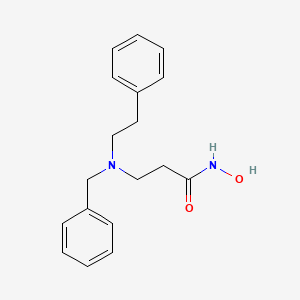![molecular formula C28H20N4O4 B12636053 1,5-Bis[2-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione CAS No. 920009-21-8](/img/structure/B12636053.png)
1,5-Bis[2-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Bis[2-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione is a complex organic compound known for its unique structure and properties This compound features a central anthracene-9,10-dione core with two hydrazinyl groups attached to it, each linked to a 2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene moiety
Preparation Methods
The synthesis of 1,5-Bis[2-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the hydrazinyl intermediate: This step involves the reaction of hydrazine with a suitable precursor to form the hydrazinyl group.
Attachment to the anthracene-9,10-dione core: The hydrazinyl intermediate is then reacted with anthracene-9,10-dione under controlled conditions to form the desired compound.
Cyclization and functionalization: The final step involves cyclization and functionalization to introduce the 2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene moieties.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1,5-Bis[2-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The hydrazinyl and cyclohexa-dienylidene groups can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles or nucleophiles like alkyl halides or amines.
Scientific Research Applications
1,5-Bis[2-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1,5-Bis[2-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione involves its interaction with molecular targets through its hydrazinyl and cyclohexa-dienylidene groups. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic processes and signaling pathways.
Comparison with Similar Compounds
1,5-Bis[2-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione can be compared with similar compounds such as:
Anthracene-9,10-dione derivatives: These compounds share the anthracene-9,10-dione core but differ in the attached functional groups, leading to variations in reactivity and applications.
Hydrazinyl derivatives: Compounds with hydrazinyl groups attached to different cores, which may exhibit similar reactivity but different biological activities.
Cyclohexa-dienylidene derivatives: These compounds have similar cyclohexa-dienylidene moieties but differ in the core structure, affecting their overall properties.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct reactivity and potential for diverse applications.
Properties
CAS No. |
920009-21-8 |
|---|---|
Molecular Formula |
C28H20N4O4 |
Molecular Weight |
476.5 g/mol |
IUPAC Name |
1,5-bis[(4-hydroxy-2-methylphenyl)diazenyl]anthracene-9,10-dione |
InChI |
InChI=1S/C28H20N4O4/c1-15-13-17(33)9-11-21(15)29-31-23-7-3-5-19-25(23)27(35)20-6-4-8-24(26(20)28(19)36)32-30-22-12-10-18(34)14-16(22)2/h3-14,33-34H,1-2H3 |
InChI Key |
SHDRPCMZRXFEOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)O)N=NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)N=NC5=C(C=C(C=C5)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


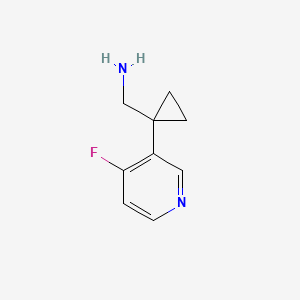
![2-[(2-Methyloxiran-2-yl)methoxy]oxane](/img/structure/B12635986.png)
![5-[2-(4,6-Dinitro-1,3-benzothiazol-2-yl)ethenyl]-N,N-dimethylfuran-2-amine](/img/structure/B12636000.png)
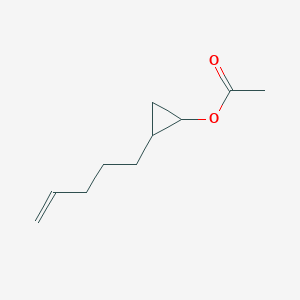
![tert-butyl N-[[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]methyl]carbamate](/img/structure/B12636007.png)

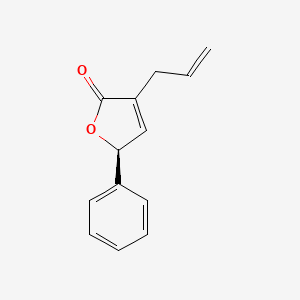


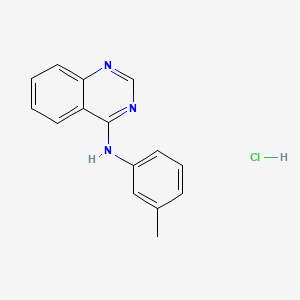
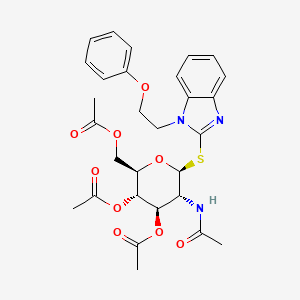

![6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12636041.png)
